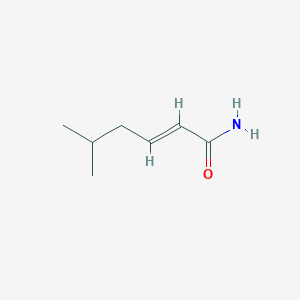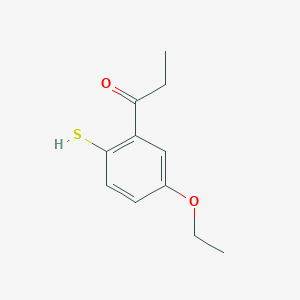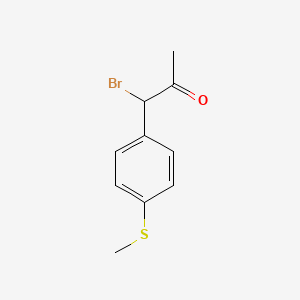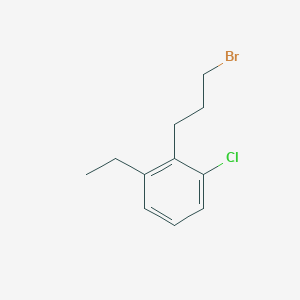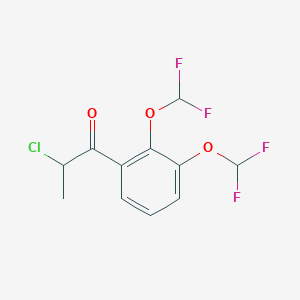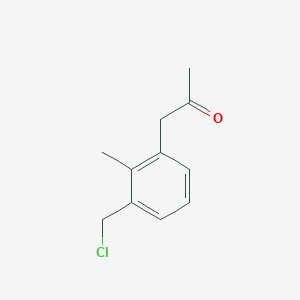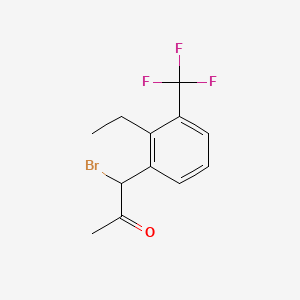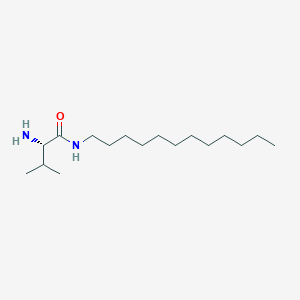
N-Dodecyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-L-valinamide is an organic compound with the molecular formula C17H36N2O. It is characterized by a long dodecyl chain attached to the nitrogen atom of the valinamide moiety. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valinamide can be synthesized through the reaction of dodecylamine with L-valine. The reaction typically involves the formation of an amide bond between the amine group of dodecylamine and the carboxyl group of L-valine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dodecyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
N-Dodecyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: this compound is used in the formulation of detergents and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism by which N-Dodecyl-L-valinamide exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering membrane permeability and stability. This interaction can enhance the solubilization of hydrophobic compounds and facilitate their transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-β-D-maltoside: Another surfactant used for solubilizing membrane proteins.
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Known for its antimicrobial properties.
Uniqueness
N-Dodecyl-L-valinamide is unique due to its specific structure, which combines a long hydrophobic dodecyl chain with a hydrophilic valinamide moiety. This combination provides it with distinct surfactant properties, making it particularly effective in stabilizing membrane proteins and enhancing permeability in biological systems .
Properties
CAS No. |
60654-00-4 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-dodecyl-3-methylbutanamide |
InChI |
InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
UEGMHPIJOZCPQU-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



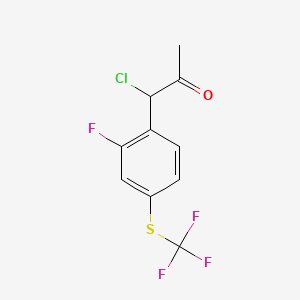
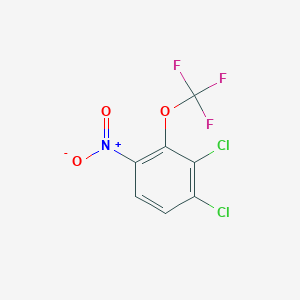
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
